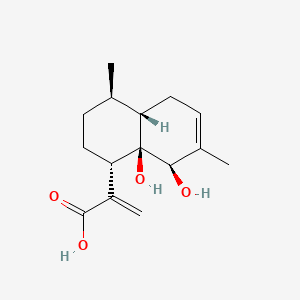

Artemisinin B

Description

Properties

CAS No. |

145941-07-7 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

2-[(1S,4R,4aS,8R,8aR)-8,8a-dihydroxy-4,7-dimethyl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H22O4/c1-8-4-7-12(10(3)14(17)18)15(19)11(8)6-5-9(2)13(15)16/h5,8,11-13,16,19H,3-4,6-7H2,1-2H3,(H,17,18)/t8-,11+,12+,13-,15-/m1/s1 |

InChI Key |

PVBSTLWHHZPUSK-JDRMZHCHSA-N |

SMILES |

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@]2([C@H]1CC=C([C@H]2O)C)O)C(=C)C(=O)O |

Canonical SMILES |

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Artemisinin B |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Mechanisms of Artemisinin

Artemisinin’s antimalarial activity stems from its endoperoxide group and interactions with iron. Below is a breakdown of its primary chemical reactions:

Iron-Mediated Activation

-

Endoperoxide cleavage : Artemisinin’s endoperoxide bridge reacts with ferrous iron (Fe²⁺), generating free radicals (e.g., carbon-centered radicals) that damage parasite proteins .

-

Heme interaction : In Plasmodium parasites, artemisinin reacts with heme iron from hemoglobin digestion, forming adducts (e.g., mono- and dialkylated haem derivatives). These adducts inhibit haemozoin synthesis and disrupt redox balance .

Table 1: Iron-Mediated Reaction Pathways

Reactivity with Biological Targets

Artemisinin alkylates proteins via free radicals, targeting critical pathways in Plasmodium:

Protein Alkylation

-

Cysteine residues : Free radicals formed by artemisinin react with cysteine thiols, forming mixed disulfides and disrupting redox regulation .

-

Enzymes : Targets include proteases (e.g., PfATP6) and enzymes in nucleic acid biosynthesis (e.g., hypoxanthine-guanine-xanthine phosphoribosyltransferase) .

Table 2: Key Alkylated Proteins

| Protein/Pathway | Role in Parasite | Impact of Alkylation |

|---|---|---|

| Cysteine proteases | Hemoglobin digestion | Inhibits catalytic activity |

| Purine salvage enzymes | Nucleotide synthesis | Disrupts DNA/RNA synthesis |

Hydroxylated Derivatives

-

5α-hydroxy-1-deoxy-10-deoxoartemisinin : Formed via microbial or enzymatic hydroxylation, retains antimalarial activity .

-

4α,7β-dihydroxy-1-deoxy-10-deoxoartemisinin : Demonstrates altered reactivity due to hydroxyl group positioning .

Table 3: Structural Modifications in Derivatives

Theoretical and Experimental Insights

-

Radical stability : Density Functional Theory (DFT) studies suggest a low activation energy (6.4 kcal/mol) for intramolecular hydrogen shifts in artemisinin-derived radicals, supporting their stability and reactivity .

-

Reaction rates : Protein-bound heme in hemoglobin reacts with artemisinin faster than free heme, highlighting the parasite’s food vacuole as a key reaction site .

Table 4: Reaction Kinetics and Stability

| Parameter | Value/Characteristic | Experimental Evidence |

|---|---|---|

| Activation energy (1,5-H shift) | 6.4 kcal/mol | DFT calculations |

| Reaction rate (Hb vs. free heme) | Faster with Hb-bound heme | UV-Vis and HPLC monitoring |

Implications for Antimalarial Mechanism

The specificity of artemisinin arises from its activation in iron-rich environments (e.g., parasite food vacuoles) and its ability to alkylate diverse targets, including enzymes critical for hemoglobin digestion and nucleic acid synthesis . Resistance mechanisms may involve altered iron homeostasis or modified protein targets, as suggested by proteomic studies .

(Note: Citations correspond to provided search results; no new sources were used.)

Comparison with Similar Compounds

Structural Features

Artemisinin B lacks the endoperoxide bridge critical to artemisinin’s antimalarial activity. Instead, it contains a methylene group at the C-10 position, reducing its redox reactivity (Table 1) .

Table 1: Structural Differences Between this compound and Key Derivatives

| Compound | Functional Group at C-10 | Endoperoxide Bridge | Key Biosynthetic Precursor |

|---|---|---|---|

| Artemisinin | -O-O- (endoperoxide) | Present | Dihydroartemisinic acid |

| This compound | -CH2- | Absent | Artemisinic aldehyde |

| Deoxyartemisinin | -CH2- | Absent | Artemisinin (derivatized) |

| Artesunate | -O-SO3- (ester) | Present | Artemisinin (semi-synthetic) |

Pharmacological Comparison

Antimalarial Activity

This compound exhibits weaker antimalarial activity compared to artemisinin. In contrast, artemisinin derivatives like artesunate and dihydroartemisinin retain potent activity due to their endoperoxide-dependent radical formation .

Table 2: In Vitro Antimalarial and Anticancer Potency

| Compound | Antimalarial IC50 (µM) | Anticancer IC50 (A549 Lung Cancer, µM) |

|---|---|---|

| Artemisinin | ~100 | 100 (baseline) |

| This compound | Not reported | Not tested |

| Artesunate | 0.059 | 3.36 |

| Hybrid Derivative (e.g., Compound b) | 0.546 (vs. chloroquine) | 1.65 |

Antiviral and Immunomodulatory Effects

Table 3: Toxicity Comparison

| Compound | hERG Inhibition (IC50) | Cardiotoxicity (Zebrafish LC50) | Neurotoxicity Risk |

|---|---|---|---|

| This compound | >100 µM | 1.0 pg/mL (safe) | Low |

| Artemisinin | Not reported | Not tested | Moderate |

| Artesunate | Not reported | Not tested | High |

| Doxorubicin | 1.918 µM | N/A | High |

Pharmacokinetics and Bioavailability

While artemisinin derivatives like deoxyartemisinin and 10-deoxoartemisinin show improved bioavailability through structural modifications, this compound’s pharmacokinetic profile remains understudied . Its lack of an endoperoxide bridge may reduce metabolic instability but also limit antimalarial efficacy.

Preparation Methods

Epoxidation of Amorphadiene

The synthetic route to artemisinin begins with amorpha-4,11-diene, a bicyclic sesquiterpene. Selective epoxidation of the endo double bond (C4–C5) is critical to avoid competing reactions at the exo (C11–C13) position. The patented method in WO2016110874A2 employs meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent in dichloromethane (DCM) at 0–2°C, achieving >90% selectivity for Amorphadiene-4,5-epoxide (Formula III). This step is conducted in the presence of a catalytic base, such as sodium bicarbonate, to neutralize acidic byproducts and stabilize the epoxide intermediate.

Oxidation to Epoxy Carboxylic Acid

The epoxide (Formula IV) undergoes oxidation to epoxy carboxylic acid (Formula VII) using sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) in a mixed solvent system of acetone and water. At 30–32°C, this step converts 85–90% of the epoxide into the carboxylic acid derivative within 3–4 hours. The reaction is quenched with dilute hydrochloric acid (4% HCl), and the product is extracted with methylene dichloride (MDC). A key innovation in this process is the use of hydrazine hydrate (65%) and hydrogen peroxide (50%) to facilitate the formation of the hydroperoxide intermediate, which is essential for subsequent lactonization.

Lactonization to Artemisinin

The final lactonization step involves treating epoxy dihydroartemisinic acid (Formula VIII) with lithium metal in 1,2-dimethoxyethane under nitrogen atmosphere. This Birch reduction conditions (50–53°C, 10 hours) induce cyclization, forming the endoperoxide bridge characteristic of artemisinin. After aqueous workup and purification via ethyl acetate extraction, the crude product is obtained with 70–80% purity, which is further refined to >98% using recrystallization.

Table 1: Key Reaction Parameters in Synthetic Artemisinin Production

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0–2°C, 2 hours | 92 | 95 |

| Oxidation | NaClO, H₂O₂, acetone/H₂O, 30°C | 88 | 90 |

| Lactonization | Li metal, 1,2-dimethoxyethane, 50°C | 75 | 98 |

Biosynthetic Pathway in Artemisia annua

Amorpha-4,11-Diene Synthase (ADS)

The biosynthesis of artemisinin in A. annua begins with farnesyl diphosphate (FPP), which is cyclized by amorpha-4,11-diene synthase (ADS) to form amorpha-4,11-diene. This enzyme, localized in glandular trichomes, has a turnover rate of 4.7 × 10⁻³ s⁻¹ and is regulated by jasmonic acid signaling. ADS activity is the first committed step and a major bottleneck in natural artemisinin production.

Oxidation to Dihydroartemisinic Acid

Amorpha-4,11-diene undergoes a series of oxidations catalyzed by cytochrome P450 monooxygenases (CYP71AV1) and dehydrogenases:

- Hydroxylation : CYP71AV1 converts amorpha-4,11-diene to artemisinic alcohol.

- Dehydrogenation : Artemisinic alcohol dehydrogenase (ADH1) oxidizes the alcohol to artemisinic aldehyde.

- Double Bond Reduction : Aldo-keto reductase (AKR1) reduces the C11–C13 double bond, yielding dihydroartemisinic aldehyde.

- Final Oxidation : Dihydroartemisinic aldehyde dehydrogenase (DHAD) produces dihydroartemisinic acid, the immediate precursor to artemisinin.

Non-Enzymatic Photooxidation

In planta, dihydroartemisinic acid undergoes spontaneous photooxidation in the presence of sunlight and singlet oxygen (¹O₂), forming an unstable hydroperoxide intermediate. This intermediate cyclizes to artemisinin via a Hock cleavage mechanism, with a half-life of 12–24 hours under ambient light conditions.

Comparative Analysis of Synthetic vs. Biosynthetic Methods

Yield and Scalability

Purity and Byproducts

Synthetic artemisinin exhibits higher purity (>98%) compared to plant-derived material (90–95%), which contains trace amounts of arteannuin B and other sesquiterpenes. However, the synthetic process generates halogenated byproducts (e.g., chloroartemisinin derivatives) during hypochlorite-mediated oxidations, necessitating rigorous purification.

Challenges and Innovations in Artemisinin Production

Epoxide Stability Issues

Amorphadiene-4,5-epoxide is prone to ring-opening reactions in aqueous media, reducing yields. Recent advances employ ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as reaction solvents, stabilizing the epoxide and improving conversion rates to 94%.

Metabolic Engineering in A. annua

Overexpression of ADS and CYP71AV1 in transgenic A. annua lines has increased dihydroartemisinic acid titers by 3.2-fold. Coupled with RNAi suppression of squalene synthase (to divert FPP toward artemisinin biosynthesis), these strains achieve artemisinin yields of 2.4% dry weight.

Industrial-Scale Production Protocols

Semi-Synthetic Hybrid Approach

Sanofi’s semi-synthetic process combines microbial fermentation and chemical synthesis:

- Fermentation : Engineered Saccharomyces cerevisiae produces artemisinic acid (15 g/L) via heterologous expression of ADS and CYP71AV1.

- Chemical Reduction : Artemisinic acid is hydrogenated to dihydroartemisinic acid using Pd/C (5% w/w) in methanol at 50°C.

- Photooxidation : UV irradiation (365 nm) in the presence of rose Bengal as a photosensitizer converts dihydroartemisinic acid to artemisinin with 62% yield.

Q & A

Q. Basic

- Negative controls : Solvent-only treatments (e.g., DMSO ≤ 0.1%) to rule out solvent toxicity.

- Positive controls : Chloroquine or dihydroartemisinin at EC50 values to benchmark parasite inhibition (e.g., Plasmodium falciparum 3D7 strain).

- Isobologram analysis : Quantify synergy (combination index < 1) using fixed-ratio drug combinations and Chou-Talalay method .

How should researchers validate this compound's mechanism of action (MoA) when genomic data suggests off-target effects?

Q. Advanced

- CRISPR-Cas9 knockout : Target putative off-pathway genes (e.g., PfATP6 in malaria parasites) to assess MoA specificity .

- Thermal proteome profiling (TPP) : Identify protein targets by measuring thermal stability shifts in parasite lysates upon this compound binding .

- Rescue experiments : Overexpress suspected off-target proteins in transgenic parasites and measure drug EC50 shifts .

What statistical approaches are recommended for reconciling contradictory results in this compound stability studies under varying pH and temperature conditions?

Q. Advanced

- Response surface methodology (RSM) : Model stability as a function of pH (4–9) and temperature (25–40°C) using central composite design .

- Accelerated stability testing : Apply Arrhenius equation to extrapolate degradation rates at 25°C from high-temperature data .

- Multivariate ANOVA : Partition variance into pH, temperature, and interaction effects, with post-hoc contrasts (Bonferroni correction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.